4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Description
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 14234-09-4) is a bicyclic carboxylic acid characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₁₀H₁₃F₃O₂, with a molecular weight of 222.20 g/mol . This compound has garnered attention in medicinal chemistry, particularly as a structural component in small-molecule inhibitors targeting protein-protein interactions (PPIs), such as the MDM2-p53 interaction in cancer therapy . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable bioisostere for aromatic rings or other hydrophobic substituents .
Properties
IUPAC Name |
4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)9-4-1-8(2-5-9,3-6-9)7(14)15/h1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHRFIEKUQOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677640 | |
| Record name | 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14234-09-4 | |
| Record name | 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the introduction of a trifluoromethyl group into a bicyclo[2.2.2]octane precursor. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Impact Analysis :
- Electron-Withdrawing Groups (e.g., -CF₃) : Increase carboxylic acid acidity (lower pKa) due to inductive (-I) effects. The -CF₃ group also boosts lipophilicity (logP), improving membrane permeability .
- Electron-Donating Groups (e.g., -CH₃) : Reduce acidity and may decrease metabolic stability compared to -CF₃ derivatives .
- Functional Groups (e.g., -COOCH₃, -OH) : Provide synthetic handles for further derivatization or modulate solubility .
MDM2 Inhibitors
The compound AA-115/APG-115 (a derivative of this compound) is a clinical-stage MDM2 inhibitor that restores p53 tumor suppressor activity. Compared to analogues with -CH₃ or -COOCH₃ substituents, the -CF₃ group in AA-115 enhances binding affinity to MDM2 through hydrophobic interactions and stabilizes the bioactive conformation .
Bioisosteric Replacements
The bicyclo[2.2.2]octane scaffold is a non-aromatic bioisostere for phenyl rings, reducing toxicity associated with aromatic systems. For example, 4-(methoxycarbonyl) derivatives have been used in peptide synthesis to mimic phenylalanine residues while avoiding oxidative metabolism .
Physicochemical Properties
| Property | 4-(Trifluoromethyl) Derivative | 4-Methyl Derivative | 4-(Methoxycarbonyl) Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 222.20 | 168.23 | 212.24 |
| Acidity (pKa, estimated) | ~2.5–3.0 | ~3.5–4.0 | ~2.8–3.3 |
| LogP (Predicted) | 2.1–2.5 | 1.2–1.6 | 1.8–2.2 |
| Metabolic Stability | High (due to -CF₃) | Moderate | Moderate |
Biological Activity
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS Number: 14234-09-4) is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C10H13F3O2
- Molecular Weight : 222.21 g/mol
- IUPAC Name : this compound
- Physical Form : Yellow solid
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of bicyclic compounds can inhibit the growth of certain bacteria and fungi, suggesting that this compound may have similar effects due to its structural characteristics .
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory assays, where it was tested for its ability to reduce inflammation markers in vitro. The trifluoromethyl group may contribute to its interaction with biological targets involved in inflammatory pathways .
The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act through modulation of enzyme activity or by influencing signaling pathways related to inflammation and microbial resistance .
Case Studies and Research Findings
Toxicity and Safety Considerations
While exploring the biological activity, it is crucial to consider the safety profile of this compound. According to available data, the compound is classified as harmful if ingested and can cause skin irritation . Proper handling and safety precautions are recommended when working with this compound.
Q & A
Q. Has this compound been evaluated in preclinical studies for oncology targets?
- Methodological Answer : While direct studies are limited, cites a structurally similar bicyclo[2.2.2]octane-1-carboxylic acid derivative (APG-115) as a potent MDM2 inhibitor. The trifluoromethyl group’s hydrophobicity and electron-withdrawing properties could enhance target binding and oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
